

4-aminocyclohexanol novel analgesic series discovery

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Compound Focus: 4-(4-Bromophenyl)-4-(dimethylamino)-1-phenethylcyclohexanol

CAS No.: 77239-98-6

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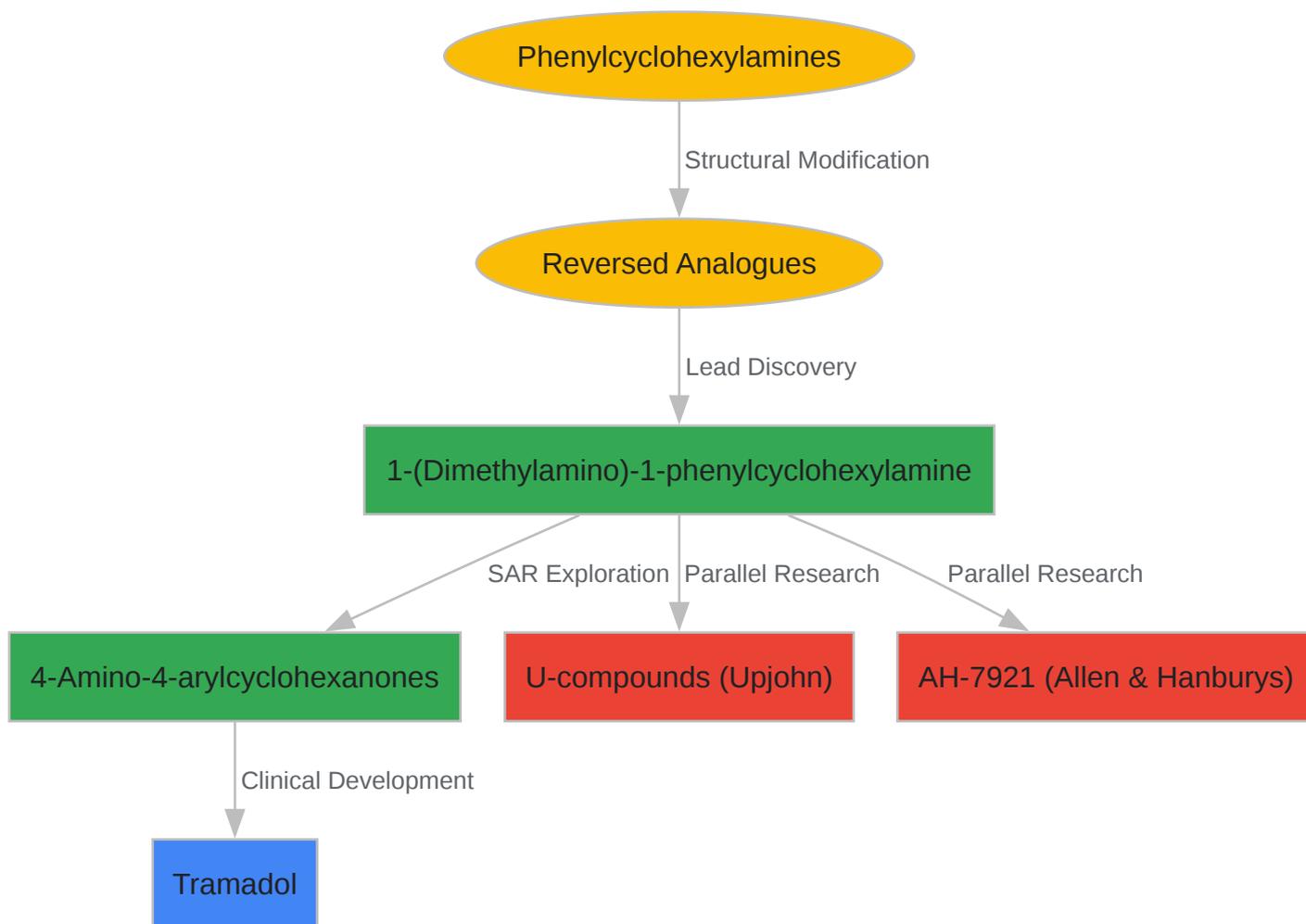
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Historical Discovery and Early Analgesic Series

The initial discovery of analgesia in this chemical space began with the investigation of phenylcyclohexylamines. A significant finding was that creating "reversed" analogues—shifting the amino group—led to novel analgesics [1].

- **Prototype Compound:** The unexpected finding of analgesic activity in **1-(dimethylamino)-1-phenethylcyclohexylamine** prompted further investigation into its structure-activity relationships (SAR) [1].
- **4-Amino-4-arylcyclohexanones:** This novel class was systematically explored [1]. The synthesis involved a multi-step process starting from arylacetonitriles, proceeding through a double Michael reaction with acrylate, cyclization, decarboxylation, ketalization, and saponification. The key geminally substituted acid was then rearranged to the isocyanate using (C₆H₅O)₂PON₃ (diphenylphosphoryl azide), which was finally converted to the title compounds [1].
- **Structure-Activity Relationship (SAR):** Analgesic activity in this series is highly sensitive to the nature and position of the substituent on the aromatic ring [1]. The most potent early compounds were the **p-CH₃** and **p-Br** substitutions, which showed about **50% the potency of morphine** [1]. Deletion of the ring oxygen abolishes activity [1].

The following diagram maps the structural evolution from the initial prototype to key analgesic series and a widely used drug.



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Evolution from initial prototype to key analgesic series and drug.

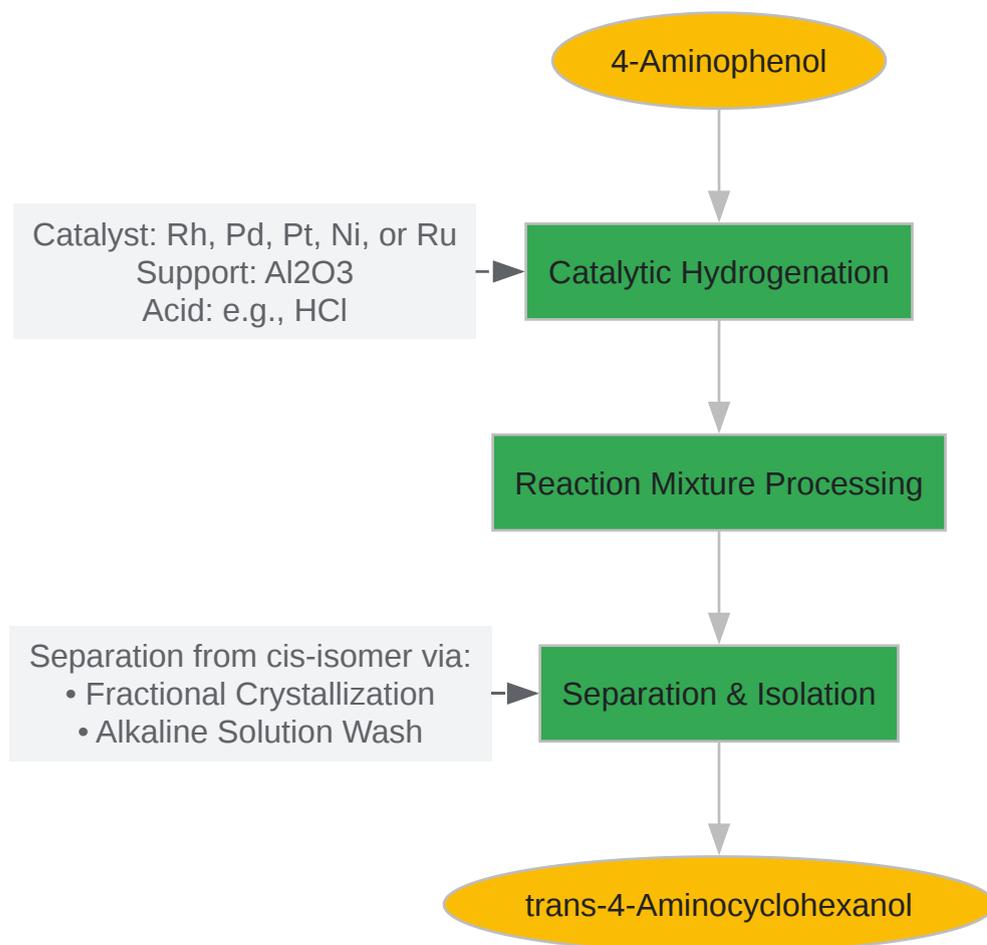
Clinically Developed and Illicit Compounds

The 4-aminocyclohexanol structure is a key feature in several significant compounds, including one widely used clinical drug and others that have appeared as illicit substances.

Compound Name	Core Structure / Key Feature	Primary Mechanism of Action	Status / Notes
Tramadol [2]	(1 <i>RS</i> , 2 <i>RS</i>)-2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)-cyclohexanol hydrochloride	Weak μ-opioid receptor agonist; also inhibits serotonin & noradrenaline reuptake [2]	Clinically used analgesic for moderate to severe pain [2].
AH-7921 [3]	3,4-dichloro- <i>N</i> -[[1-(dimethylamino)cyclohexyl]methyl]benzamide	Potent synthetic opioid agonist [3].	Illicit Novel Synthetic Opioid (NSO); ~0.8x morphine potency in early assays [3].
U-47700 [3]	<i>trans</i> -3,4-dichloro- <i>N</i> -[2-(dimethylamino)cyclohexyl]- <i>N</i> -methylbenzamide	Selective kappa-opioid receptor (KOR) agonist [3].	Illicit NSO; originally developed by Upjohn; known for short-lived euphoria [3].

Synthesis of the 4-Aminocyclohexanol Core

The synthesis of the *trans*-4-aminocyclohexanol scaffold, a key intermediate, can be achieved through catalytic hydrogenation of 4-aminophenol. The following diagram outlines a generalized workflow for this process.



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General workflow for synthesizing trans-4-aminocyclohexanol from 4-aminophenol.

Detailed Methodologies:

- **Catalytic Hydrogenation:** The process typically involves hydrogenating 4-aminophenol in an aqueous solution with a **metal catalyst** (e.g., rhodium, palladium, platinum, nickel, or ruthenium) often on an alumina support, under a hydrogen pressure of 1-10 atm [4] [5]. An acid like hydrochloric acid is usually present [4].
- **Isolation of Trans-Isomer:** The reaction produces a mixture of cis and trans isomers. The desired **trans-4-aminocyclohexanol** can be separated by **fractional crystallization** or by washing an organic solution with an alkaline aqueous solution, which selectively dissolves the cis-isomer [4].

Contemporary Research on Non-Opioid Analgesics

Current pain research is increasingly focused on discovering non-opioid analgesics to avoid the risks of addiction. While not directly based on the 4-aminocyclohexanol scaffold, this research identifies novel targets that could inspire future designs.

Drug/Target Name	Mechanism of Action	Development Status
Suzetrigine (Journavx) [6]	Selective NaV1.8 inhibitor (blocks pain signals in peripheral nerves) [6].	FDA-approved (2025) for moderate-to-acute short-term pain [6].
Cebranopadol [6]	Dual NOP/MOP receptor agonist (activates both nociceptin and μ -opioid peptide receptors) [6].	Phase 3 trials completed; NDA expected 2025 [6].
ADRIANA [7]	Selective α2B-adrenoceptor antagonist (increases noradrenaline to activate pain-suppressing α 2A receptors) [7].	Phase II trials for post-operative pain completed; preparing for larger trials [7].
CP-612 (CIDD-0150612) [8]	Selective PKCϵ inhibitor (blocks a pain-related enzyme) [8].	Preclinical research; shown to reduce neuropathic pain without addiction [8].
DOR-KOR Heteromer [8]	Selective activator of Delta/Kappa opioid receptor complexes (targets peripheral nerves) [8].	Early-stage research; target identification and compound screening [8].

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